molecular formula C16H11ClN2O4 B4323340 [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER

[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER

Cat. No.: B4323340
M. Wt: 330.72 g/mol
InChI Key: XNBGIQVAMLREFS-UHFFFAOYSA-N
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Description

[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a chlorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediatesThe final step involves the etherification of the chlorophenyl group under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl moiety .

Scientific Research Applications

Chemistry

In chemistry, [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with potential anticancer, antimicrobial, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the development of specialty chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism of action of [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-11-2-1-3-12(7-11)20-8-15-18-16(19-23-15)10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBGIQVAMLREFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER
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[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER
Reactant of Route 3
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[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER
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[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER
Reactant of Route 5
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[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER

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